molecular formula C23H15BrClNO3 B3305364 2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 923146-52-5

2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide

Cat. No. B3305364
CAS RN: 923146-52-5
M. Wt: 468.7 g/mol
InChI Key: NXXCYYMCQJMSEU-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that contain a benzamide moiety, which is a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .


Synthesis Analysis

The synthesis of benzamides typically involves the reaction of a benzoyl chloride with an amine . The specific synthesis route for “2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” would likely involve similar steps, but with the appropriate bromo and chlorobenzoyl substituents.


Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The specific structure of “this compound” would include additional bromo and chlorobenzoyl substituents.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine . The specific reactions that “this compound” can undergo would depend on the specific reactivity of the bromo and chlorobenzoyl substituents.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary widely depending on their specific structure . For example, they can range from colorless solids to yellowish liquids, and their solubility can vary depending on the specific substituents present .

Mechanism of Action

The mechanism of action of benzamides can vary widely depending on their specific structure and the context in which they are used . Without more specific information, it’s difficult to predict the mechanism of action of “2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide”.

Safety and Hazards

The safety and hazards associated with benzamides can also vary widely depending on their specific structure . Some benzamides are relatively safe to handle, while others can be toxic or even carcinogenic . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future directions for research on benzamides are likely to involve the synthesis of new compounds with novel properties, as well as the exploration of new applications for existing compounds . The specific future directions for “2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide” would depend on its specific properties and potential applications.

properties

IUPAC Name

2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrClNO3/c1-13-18-12-16(26-23(28)17-4-2-3-5-19(17)24)10-11-20(18)29-22(13)21(27)14-6-8-15(25)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXCYYMCQJMSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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